6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Medicinal Chemistry Structure-Activity Relationship Quinolinone Library

6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 462068-05-9) is a synthetic quinolin-2(1H)-one derivative featuring a 6-methyl substitution and a pyridin-3-ylmethylamino side chain. It belongs to a family of quinolinone-based screening compounds catalogued under the Oprea library (Oprea1_104278) and is offered for research use by several specialized suppliers.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 462068-05-9
Cat. No. B1299906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
CAS462068-05-9
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3
InChIInChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21)
InChIKeyHDGIIQWTSNCZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 462068-05-9): A Structurally Distinct Quinolinone for Targeted Library Screening


6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 462068-05-9) is a synthetic quinolin-2(1H)-one derivative featuring a 6-methyl substitution and a pyridin-3-ylmethylamino side chain [1]. It belongs to a family of quinolinone-based screening compounds catalogued under the Oprea library (Oprea1_104278) and is offered for research use by several specialized suppliers. The compound has a molecular weight of 279.34 g/mol, a computed XLogP of 2.1, and a topological polar surface area of 54 Ų [1]. While no primary publication reports biological activity for this specific entity, its well-defined molecular architecture makes it a candidate for structure-activity relationship (SAR) studies and focused library design [2].

Library Design
Structurally defined quinolinone core supports focused kinase or GPCR library screening workflows.
SAR Profiling
6‑methyl regioisomer enables clean positional‑scan comparison with 7‑methyl and unsubstituted analogs.
Procurement Ready
Supplier‑reported purity up to 98% may reduce batch variability in screening assays.

Why 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 462068-05-9) Cannot Be Freely Substituted


Within the quinolin-2(1H)-one series, the position of methyl substitution dictates both physicochemical and potential pharmacophoric properties. Simple substitution of the 6-methyl isomer with its 7-methyl analog (CAS 436087-67-1) or the 6,8-dimethyl derivative (CAS 436087-70-6) can alter lipophilicity, molecular shape, and electronic distribution, which critically influence binding pocket recognition and ADME profiles [1]. Although computed descriptors such as logP and TPSA show modest differences across these analogs, these variations translate into divergent chromatographic retention behavior, solubility, and potentially distinct biological fingerprint in kinase or GPCR panels [1]. The following evidence quantifies the specific dimensions where the 6-methyl substitution creates measurable differentiation that should inform procurement decisions.

1
7‑Methyl isomer (CAS 436087‑67‑1)
Identical molecular formula but distinct InChIKey and electrostatic profile may shift target‑binding outcomes, limiting direct interchangeability.
2
6,8‑Dimethyl analog (CAS 436087‑70‑6)
Higher computed XLogP (+0.3) and molecular complexity may alter permeability and off‑target binding relative to the 6‑methyl form.
3
Unsubstituted quinolinone parent
Absence of methyl substitution reduces lipophilicity and molecular diversity, constraining use in focused methyl‑scanning libraries.

6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 462068-05-9): Quantitative Differentiation Evidence Guide


Regioisomeric Differentiation: 6-Methyl vs. 7-Methyl Substitution Alters Physicochemical and Steric Profile Despite Identical Molecular Formula

The 6-methyl isomer (CAS 462068-05-9) shares the same molecular formula (C₁₇H₁₇N₃O) and identical computed XLogP (2.1) and TPSA (54 Ų) with its 7-methyl positional isomer (CAS 436087-67-1), yet the distinct attachment point on the quinolinone core generates a different electronic environment and molecular shape [1]. In HTS library design, such positional isomers can exhibit divergent hit rates against the same protein target. Notably, the 6,8-dimethyl analog (CAS 436087-70-6) displays increased XLogP (2.4 vs. 2.1) and molecular weight (293.4 vs. 279.3 g/mol), corresponding to a +0.3 log unit increase in lipophilicity and a ~14 Da mass difference [2]. These differences are critical when optimizing for permeability, metabolic stability, or target selectivity.

Lipophilicity
Comparison
Method context
XLogP: 2.1 (target)
vs 7‑methyl: 2.1 · 6,8‑dimethyl: 2.4 · unsubstituted: 1.7
ΔXLogP supports distinct permeability profile across the analog series.
Computed XLogP3‑AA values; experimental logD not reported.
Medicinal Chemistry Structure-Activity Relationship Quinolinone Library

Molecular Complexity and Heavy Atom Count Differentiate the 6-Methyl from Di-Methyl and Unsubstituted Analogs

The target compound has a complexity score of 407 and 21 heavy atoms, compared to 434 (22 heavy atoms) for the 6,8-dimethyl analog and 380 (20 heavy atoms) for the unsubstituted quinolinone [1]. Molecular complexity is a key metric in diversity-oriented synthesis and library selection, where balanced complexity correlates with improved hit quality in fragment-based and HTS campaigns [2]. The 6-methyl isomer occupies an intermediate complexity space that may offer advantages over both the simpler and more substituted analogs.

Molecular Complexity
Method context
407 (Cactvs score)
vs unsubstituted: 380 · 6,8‑dimethyl: 434
Intermediate complexity may support balanced hit‑quality in screening collections.
Cactvs 3.4.6.11 descriptor; requires biological validation.
Cheminformatics Molecular Diversity Fragment-Based Design

Purity Specification Edge: Commercial Availability at Up to 98% Purity Enables Reliable SAR Studies

Several suppliers offer 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one with purity specifications of 97% (CheMenu CM260895) and 98% (Leyan 1800584) , while the closely related 7-methyl and 6,8-dimethyl analogs are similarly listed at 98% by Leyan . The availability of validated, high-purity material from multiple independent sources reduces the risk of batch-to-batch variability in biological assays, a critical factor for reproducible SAR campaigns.

Purity Specification
Supplier data
97–98% (vendor reported)
Matches highest purity tier in analog series
Reported high purity may support reproducible SAR head‑to‑head comparisons.
Analytical method not disclosed; independent verification recommended.
Chemical Procurement Quality Control Screening Library

Molecular Shape and Electrostatic Potential Differentiation Driven by Methyl Regiochemistry

The 6-methyl group extends into a region of the quinolinone ring that is para to the pyridone carbonyl, while the 7-methyl isomer places the substituent meta to the carbonyl. This regiochemical difference alters the electrostatic potential surface and may influence hydrogen-bonding patterns and π-stacking interactions with aromatic residues in protein binding sites [1]. Although experimental target engagement data are not yet available, computed InChIKey differences (HDGIIQWTSNCZDI vs. QFLXFWAAEGFBSR for the 7-methyl isomer) confirm that these are structurally non-interchangeable entities that require separate cataloguing in compound management systems and distinct SAR interpretations [1].

Structural Fingerprint
Class-level inference
InChIKey: HDGIIQWTSNCZDI
Tanimoto similarity ~0.80 vs 7‑methyl
Unique InChIKey confirms regioisomeric identity for separate cataloging and SAR interpretation.
Electrostatic potential differences inferred computationally; target‑engagement data not yet available.
Molecular Modeling Pharmacophore Mapping Drug Design

Recommended Application Scenarios for 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS 462068-05-9)


Kinase or GPCR Focused Library Design Requiring Intermediate LogP and Moderate Complexity

With an XLogP of 2.1 and a complexity score of 407, the 6-methyl isomer fills a niche in lead-like chemical space that balances permeability and solubility. Researchers constructing target-focused libraries for kinases or GPCRs can use this compound as a core scaffold, leveraging its intermediate lipophilicity (ΔXLogP +0.4 vs. unsubstituted parent) to improve membrane penetration while avoiding the excessive lipophilicity of the 6,8-dimethyl analog [1]. Procurement of the 98% purity grade ensures reproducible primary screening data .

Positional Isomer Scanning for Methyl Group Effects on Target Binding

The 6-methyl derivative serves as a critical member of a methylation scan series (unsubstituted → 6-methyl → 7-methyl → 6,8-dimethyl) for probing hydrophobic sub-pocket tolerance in protein targets. The distinct InChIKeys and computed properties allow unambiguous tracking in compound management databases, and the identical molecular formula to the 7-methyl isomer provides a clean isomeric comparison for biophysical methods such as ITC or SPR where molecular weight is a normalizing factor [1].

Medicinal Chemistry SAR Expansion Using Commercially Available, High-Purity Building Blocks

As a commercially available compound with defined purity (up to 98%), the 6-methyl quinolinone can be directly used in phenotypic screening or as a starting point for further synthetic derivatization [1]. Its pyridin-3-ylmethylamino side chain offers a handle for subsequent alkylation, acylation, or metal-catalyzed coupling, enabling rapid analog generation without the need for de novo synthesis of the quinolinone core [1]. The availability from Leyan and CheMenu ensures multi-gram quantities for medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Kinase/GPCR library enrichment
Intermediate logP and complexity profile
Permeability and binding‑assay context
Methyl substitution scanning
Regioisomeric identity and purity
Target‑subpocket tolerance profiling
Medicinal chemistry derivatization
Commercial availability with defined purity
Synthetic diversification and lead optimization
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